molecular formula C22H27N3S B3561615 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide

4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No.: B3561615
M. Wt: 365.5 g/mol
InChI Key: QLBXNHXWMVSJHG-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a thioamide moiety, making it a valuable subject for various chemical and biological studies.

Properties

IUPAC Name

4-benzhydryl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3S/c1-18(2)17-23-22(26)25-15-13-24(14-16-25)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,1,13-17H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXNHXWMVSJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the formation of the piperazine core One common approach is the reaction of diphenylmethane with piperazine under controlled conditions to form the intermediate compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology: In biological research, 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism by which 4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Diphenylmethyl)piperidine: This compound shares a similar diphenylmethyl group but lacks the thioamide moiety.

  • 2-Diphenylmethylpyrrolidine: Another related compound with a pyrrolidine ring instead of piperazine.

  • Diphenylmethane-4,4-diisocyanate: A compound used in the production of plastics, featuring a diphenylmethane structure.

Uniqueness: 4-(Diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide stands out due to its specific combination of functional groups, which allows for unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
Reactant of Route 2
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4-(diphenylmethyl)-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide

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